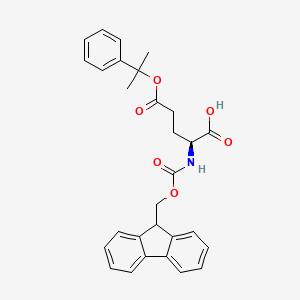
Fmoc-D-Lys(Nic)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-D-Lys(Nic)-OH” is a derivative of the amino acid lysine, which has been modified for use in peptide synthesis. The “Fmoc” part of the name refers to the fluorenylmethoxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group . The “D-Lys” part refers to the D-form of lysine, an amino acid. The “Nic” part is not clear from the available information and could refer to a variety of chemical groups .
科学的研究の応用
ペプチド系ハイドロゲル
Fmoc-D-Lys(Nic)-OH は、ペプチド系ハイドロゲル(PHGs)の創製に使用できます。 PHGs は、生物学的、生物医学的、およびバイオテクノロジー的用途に適した生体適合性材料です {svg_1}. 水で膨潤したネットワークによって形成され、自己支持特性を持っています {svg_2}. 薬物送達やイメージングのための診断ツールに適しています {svg_3}.
組織工学
this compound は、組織工学に使用できます。 Fmoc-K3 ハイドロゲルは、より剛性(G’ = 2526 Pa)で、細胞接着、生存、および増殖を完全にサポートする組織工学の潜在的な材料として機能します {svg_4}.
生物医学的用途
this compound は、さまざまな生物医学的用途に使用できます。 たとえば、Fmoc 誘導体化カチオン性ヘキサペプチドに基づく自己支持性ハイドロゲルの合成に使用できます {svg_5}.
固相ペプチド合成
this compound は、固相ペプチド合成(SPPS)に使用できます。 SPPS は、ペプチドを大量に生成するために使用される方法であり、生物学的試験、NMR 構造研究、またはペプチドと他の分子との相互作用研究に役立ちます {svg_6}.
アジドペプチドの合成
this compound は、アジドペプチドの合成に使用できます。 アジドペプチドは、クリックケミストリーで役立ちます。クリックケミストリーは、共有結合を迅速に形成するための信頼性の高い方法です {svg_7}.
薬物送達システム
this compound は、薬物送達システムの開発に使用できます。 ペプチドの生体適合性と自己組織化特性により、薬物を体内の特定の部位に送達できるシステムを構築するのに理想的です {svg_8}.
Safety and Hazards
The safety data sheet for a related compound, Nalpha,Nepsilon-Di-Fmoc-D-lysine, suggests that it should be used with appropriate personal protective equipment. It should be kept away from heat and sources of ignition. In case of contact with skin or eyes, wash off immediately with plenty of water and get medical attention if symptoms occur .
作用機序
Target of Action
Fmoc-D-Lys(Nic)-OH is a derivative of the amino acid lysine, which is used in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
The compound this compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group (Fluorenylmethyloxycarbonyl) acts as a temporary protecting group for the amino group of the amino acid. This allows for the selective addition of amino acids in the peptide chain . The Nic group (Nicotinyl) is a side chain protecting group that can be removed under specific conditions to reveal the functional group for further reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound plays a role in the formation of peptide bonds, which are crucial for the structure and function of proteins . The downstream effects include the formation of complex peptide structures, which can have various biological activities.
Result of Action
The result of the action of this compound is the formation of peptide bonds, leading to the synthesis of peptides or proteins . These peptides can have various biological activities, depending on their structure and the nature of the amino acids they contain.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other chemicals in the reaction mixture can also influence the stability and efficacy of the compound .
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRQIRUSEYKWPF-XMMPIXPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC(=O)C4=CN=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














